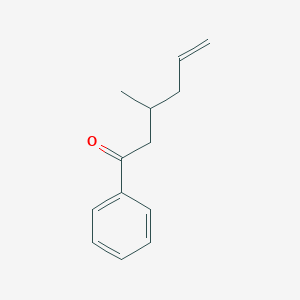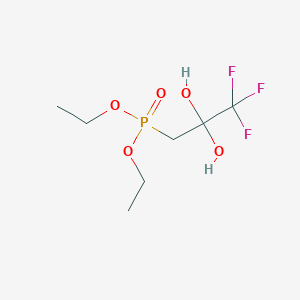
Methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate is an organophosphorus compound characterized by its unique structure, which includes a diethoxyphosphoryl group and a phenylprop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate typically involves the reaction of diethyl phosphite with a suitable precursor, such as a phenylprop-2-enoate derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other phosphorus-based coupling reactions. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
化学反応の分析
Types of Reactions
Methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce alcohols or alkanes.
科学的研究の応用
Methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
作用機序
The mechanism of action of methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
類似化合物との比較
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but with a benzyl group instead of a phenylprop-2-enoate moiety.
Methyl 3,3,3-trifluoropyruvate: Contains a trifluoromethyl group instead of a diethoxyphosphoryl group.
Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate: Similar structure with difluoromethyl groups .
Uniqueness
Methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate is unique due to its combination of a diethoxyphosphoryl group and a phenylprop-2-enoate moiety
特性
| 111829-87-9 | |
分子式 |
C14H19O5P |
分子量 |
298.27 g/mol |
IUPAC名 |
methyl 3-diethoxyphosphoryl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H19O5P/c1-4-18-20(16,19-5-2)13(11-14(15)17-3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
InChIキー |
QXVMNKOQBFLXRK-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=CC(=O)OC)C1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)


![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)

